molecular formula C6H13BaO9P B13862753 6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt

6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt

Cat. No.: B13862753
M. Wt: 397.46 g/mol
InChI Key: BZMFQPPDGDFLHC-BEPMAALASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt is a chemical compound with the molecular formula C6H11BaO9P It is a barium salt of D-mannose 6-phosphate, a derivative of the monosaccharide mannose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt typically involves the reaction of D-mannose with phosphoric acid to form D-mannose 6-phosphate, followed by the addition of barium chloride to precipitate the barium salt. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Aqueous medium.

    pH: Neutral to slightly acidic conditions to ensure the stability of the phosphate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where D-mannose is phosphorylated using phosphoric acid, followed by the addition of barium chloride. The product is then purified through crystallization or precipitation techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldonic acids.

    Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of D-mannonic acid derivatives.

    Reduction: Formation of D-mannose derivatives.

    Substitution: Formation of various substituted mannose derivatives.

Scientific Research Applications

6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in cellular metabolism and as a substrate for enzymes involved in mannose metabolism.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt involves its interaction with specific enzymes and molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial for various metabolic pathways. The compound can also act as a substrate for enzymes such as phosphomannose isomerase, which plays a role in the conversion of mannose-6-phosphate to fructose-6-phosphate.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose 6-phosphate Barium Salt: Similar in structure but derived from glucose instead of mannose.

    6-Phosphogluconic Acid Barium Salt: Another phosphate derivative but with a different sugar backbone.

Uniqueness

6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt is unique due to its specific sugar backbone (mannose) and its potential applications in various fields. Its ability to participate in specific biochemical pathways and its role as a substrate for certain enzymes distinguish it from other similar compounds.

Properties

Molecular Formula

C6H13BaO9P

Molecular Weight

397.46 g/mol

InChI

InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/t2?,3-,4+,5?,6?;/m1./s1

InChI Key

BZMFQPPDGDFLHC-BEPMAALASA-N

Isomeric SMILES

C(C1[C@H]([C@@H](C(C(O1)O)O)O)O)OP(=O)(O)O.[Ba]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[Ba]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.